Ethyl 4-((4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of 9,10-anthraquinone . Anthraquinones are a class of naturally occurring phenolic compounds that have a variety of biological activities, including antimicrobial properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Scientific Research Applications
Anticancer and Antimicrobial Applications
A study on the synthesis, characterization, and biological evaluation of carbazole derivatives, including those related to the compound , revealed significant antibacterial, antifungal, and anticancer activities. These derivatives were synthesized starting from carbazole, with one path leading to compounds showing significant activity against human breast cancer cell lines, such as MCF7 (Sharma, Kumar, & Pathak, 2014).
Neuroprotective Properties
Another related compound, described as offering a multi-target therapeutic neuroprotective approach, could be beneficial for treating Alzheimer's disease (AD). It inhibits acetylcholinesterase activity and exhibits antioxidant properties, offering protection against toxicity in neuronal cell lines (Lecanu et al., 2010).
Antibacterial Efficacy
Research on novel synthetic antibacterials, such as the 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, showcases broad antibacterial activity. This highlights the potential of similar compounds in addressing systemic infections and showcases the importance of structural modification in enhancing antibacterial efficacy (Goueffon, Montay, Roquet, & Pesson, 1981).
Synthesis and Characterization for Drug Development
The synthesis and characterization of complex molecules are crucial steps in drug development. For example, the process involving ethyl piperazine-1-carboxylate and various reagents led to compounds with potential biological activities, indicating the importance of synthetic chemistry in developing new therapeutics (Vasileva et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been synthesized for their potential use in metal-catalyzed c-h bond functionalization reactions . The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for these reactions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through chelation-assistance . This involves the Lewis-basic directing group coordinating the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
The compound’s potential role in c-h bond functionalization suggests it could influence a variety of biochemical pathways, particularly those involving the modification of organic molecules .
Result of Action
Its potential role in c-h bond functionalization suggests it could facilitate the modification of organic molecules, potentially leading to various downstream effects depending on the specific context .
Action Environment
For instance, one study noted a color change in a similar compound upon irradiation with 300 nm light .
Properties
IUPAC Name |
ethyl 4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O7S/c1-2-38-28(35)30-14-16-31(17-15-30)39(36,37)19-12-10-18(11-13-19)27(34)29-23-9-5-8-22-24(23)26(33)21-7-4-3-6-20(21)25(22)32/h3-13H,2,14-17H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXOZWMCMFDTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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